1-((3,5-dimethyl-1-((3-nitrophenyl)sulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine
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Overview
Description
1-{[3,5-DIMETHYL-1-(3-NITROBENZENESULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE is a complex organic compound with potential applications in various fields of research and industry. This compound features a pyrazole ring substituted with a nitrobenzenesulfonyl group and a piperidine ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-DIMETHYL-1-(3-NITROBENZENESULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The nitrobenzenesulfonyl group is then introduced through a sulfonation reaction, where the pyrazole ring is treated with a nitrobenzenesulfonyl chloride in the presence of a base. Finally, the piperidine ring is attached through a nucleophilic substitution reaction, where the sulfonylated pyrazole is reacted with 4-methylpiperidine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and nucleophilic substitution steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[3,5-DIMETHYL-1-(3-NITROBENZENESULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amino compound.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfonyl and nitro groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3,5-DIMETHYL-1-(3-NITROBENZENESULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE involves its interaction with molecular targets through its sulfonyl and nitro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can modulate the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-nitrobenzene: Similar nitro group and aromatic structure.
3(5)-Substituted Pyrazoles: Similar pyrazole ring structure.
Indole Derivatives: Similar aromatic and heterocyclic properties.
Uniqueness
1-{[3,5-DIMETHYL-1-(3-NITROBENZENESULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE is unique due to its combination of a pyrazole ring with a nitrobenzenesulfonyl group and a piperidine ring. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .
Properties
Molecular Formula |
C17H22N4O6S2 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-[3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazol-4-yl]sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C17H22N4O6S2/c1-12-7-9-19(10-8-12)29(26,27)17-13(2)18-20(14(17)3)28(24,25)16-6-4-5-15(11-16)21(22)23/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
HRIYGJGNVZVZSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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